4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline
Overview
Description
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline is a semiconducting organic molecule with a π-conjugated polycyclic system . It is a strong electron donor molecule that can be used for n-type doping .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, cationic benzimidazolium iodide salts are used in organic electronics to yield 2,3-dihydro-1H-benzimidazoles (DMBI-H), which are efficient n-type dopants . Another example is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides .Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to an aniline group. The benzimidazole ring is substituted with two methyl groups, and the aniline group is substituted with two dimethylamino groups .Chemical Reactions Analysis
When brought onto a Au (111) surface, the derivative 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide anchors in a highly stable fashion and subsequently rotates with high efficiency when excited with STM pulses .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 105-110 °C . It shows conductivity of 2 × 10 −3 S/cm as a dopant .Scientific Research Applications
Synthesis and Antimicrobial Activities
Research demonstrates the synthesis of novel benzimidazole derivatives with significant antimicrobial activities. For instance, novel 2-(5-indolyl)-1H-benzimidazole derivatives were synthesized using a methodology that includes reactions like Sonogashira coupling, followed by iodocyclization to afford structurally diversified heterocyclic compounds. These compounds showed promising antimicrobial activity (Soodamani, Patel, Nayakanti, & Josyula, 2015).
Catalysis and Polymerization
Benzimidazole derivatives have been utilized as catalysts in polymerization reactions. For instance, (benzimidazolylmethyl)amine complexes with ZnII and CuII carboxylates have been shown to catalyze the ring-opening polymerization of ϵ-caprolactone efficiently. The reaction kinetics and the structural analysis of these complexes suggest a coordination–insertion pathway for the polymerization (Attandoh, Ojwach, & Munro, 2014).
Interaction with DNA and Fluorescent Probing
Some benzimidazole derivatives have been explored for their interaction with DNA and potential applications in fluorescent probing. For example, a novel cyano substituted benzimidazole derivative was synthesized and its interaction with ct-DNA investigated through various spectroscopic techniques. This study revealed significant insights into the binding mode and potential applications in molecular biology (Hranjec, Pavlović, & Karminski-Zamola, 2007).
Anticancer Activity
Additionally, benzimidazole derivatives have been synthesized and characterized for their anticancer activities. New Platinum complexes with benzimidazole-based ligands demonstrated cytotoxic activities against various cell lines, suggesting the potential for therapeutic applications in cancer treatment (Doğan et al., 2021).
Organic Magnetic Materials
Research into benzimidazole-based organic magnetic materials has highlighted the role of hydrogen bonds in influencing the magnetic properties of these compounds. The synthesis and characterization of nitroxide radicals incorporating benzimidazole demonstrated their potential in creating organic materials with specific magnetic properties (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).
Mechanism of Action
Target of Action
The primary target of GNF-Pf-4385 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) . This transporter plays a crucial role in the malaria parasite Plasmodium falciparum .
Mode of Action
GNF-Pf-4385 interacts with its target, the transporter pfmfr3, in a way that leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The affected biochemical pathway involves the mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . The compound GNF-Pf-4385 and its structurally related compound MMV085203 have a different mechanism of action than the direct inhibition of cytochrome bc1 .
Pharmacokinetics
falciparum parasites in the low nanomolar to low micromolar range .
Result of Action
The molecular and cellular effects of GNF-Pf-4385’s action involve the modulation of drug resistance in P. falciparum . The compound’s interaction with the pfmfr3 transporter leads to decreased sensitivity to the compound and other antimalarials that target the mitochondria .
Action Environment
It is known that environmental factors can significantly impact the efficacy and stability of various compounds
Safety and Hazards
Future Directions
The elongation of the rotator to a naphthalene unit prevents efficient binding, converting the rotor into a nanocar . A structure combining the extended π-system of a naphthalene with the high addressability of the DMBI motor and a stable binding might be interesting to build more demanding molecular machinery, e.g., molecular gears .
Biochemical Analysis
Biochemical Properties
4-(1,3-Dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline plays a significant role in biochemical reactions due to its electron-donating properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electron transfer mechanisms. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound has been observed to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an electron donor, facilitating electron transfer reactions. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, it can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, thereby preventing the metabolism of certain substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under ambient conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been shown to cause changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular function and promote cell survival. At high doses, it can cause toxic effects, including oxidative stress and cell death. Threshold effects have been observed, where the compound exhibits beneficial effects at low concentrations but becomes toxic at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for its metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins such as albumin, which facilitates its distribution within the body. The localization and accumulation of the compound can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production .
properties
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-18(2)14-11-9-13(10-12-14)17-19(3)15-7-5-6-8-16(15)20(17)4/h5-12,17H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIIMLCQTGCWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353935 | |
Record name | GNF-Pf-4385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
302818-73-1 | |
Record name | GNF-Pf-4385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 302818-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives work as n-type dopants in perovskite solar cells?
A1: The research demonstrates that incorporating these derivatives into the perovskite layer of a solar cell leads to an increase in the short circuit current (Jsc) []. This suggests that the 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivatives are effectively donating electrons to the perovskite material, thereby increasing its conductivity and ability to transport electrons generated by sunlight. This "n-type doping" effect is crucial for enhancing the overall power conversion efficiency (PCE) of the solar cell.
Q2: What is the significance of achieving high performance with extremely low doping ratios of these derivatives?
A2: The study highlights that even minute quantities (as low as 0.05% by weight) of the most potent 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole derivative are sufficient to significantly boost the Jsc of the perovskite solar cell []. This is significant because traditional n-type doping often comes with a trade-off: while Jsc might increase, there's a risk of compromising the open-circuit voltage (Voc) and fill factor (FF) of the cell, ultimately limiting the overall efficiency gain. This research demonstrates a way to circumvent this trade-off by achieving significant performance enhancement with minimal doping, paving the way for more efficient and cost-effective perovskite solar cells.
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